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molecular formula C4H8O6S2 B3059393 1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide CAS No. 99591-80-7

1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide

Cat. No. B3059393
M. Wt: 216.2 g/mol
InChI Key: XPMXSCXQTAOMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04950768

Procedure details

The reaction procedure described in Example XIII for the preparation of trimethylene 1,1-ethanedisulfonate was followed, substituting for the 1,3-propane diol used in Example XIII, ethylene glycol (5.0 gram, 0.008 mole). The reaction mixture was stirred for 3 hours at room temperature, the solid amine hydrochloride residue removed, and the filtrate roto-evaporated to remove glyme. The crude product obtained was redissolved in a minimum amount of methylene chloride, and subsequent addition of cyclohexane produced white crystals immediately. Several crops of crystals totaling 5.84 grams were obtained after further addition of cyclohexane and refrigeration. Further recrystallization of the material resulted in a total of 4.37 grams of product, representing a 25.2% yield. The product melting point was between 92° C. and 93° C. Product identification was confirmed by IR spectral features relating to CH3CH and SO2 and proton NMR features relating to CH, CH2 and CH3.
Name
trimethylene 1,1-ethanedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25.2%

Identifiers

REACTION_CXSMILES
[CH:1]1([S:11](=[O:13])(=[O:12])[O:10][CH2:9]C[CH2:7][O:6][S:3]1(=[O:5])=[O:4])[CH3:2].C(O)CCO.C(O)CO>C(Cl)Cl.C1CCCCC1>[CH:1]1([S:3](=[O:4])(=[O:5])[O:6][CH2:7][CH2:9][O:10][S:11]1(=[O:12])=[O:13])[CH3:2]

Inputs

Step One
Name
trimethylene 1,1-ethanedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C)S(=O)(=O)OCCCOS1(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction procedure
CUSTOM
Type
CUSTOM
Details
the solid amine hydrochloride residue removed
CUSTOM
Type
CUSTOM
Details
the filtrate roto-evaporated
CUSTOM
Type
CUSTOM
Details
to remove glyme
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
Further recrystallization of the material

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(C)S(=O)(=O)OCCOS1(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.37 g
YIELD: PERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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